molecular formula C12H20O B13287407 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde

Cat. No.: B13287407
M. Wt: 180.29 g/mol
InChI Key: RIDDUYMCOJEZGO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring substituted with a cyclopropyl group, an ethyl group, and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde can be achieved through various organic reactionsSpecific reaction conditions, such as the use of catalysts and solvents, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as distillation or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The cyclopropyl and ethyl groups may also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde is unique due to the presence of both cyclopropyl and ethyl groups on the cyclohexane ring, along with an aldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-cyclopropyl-3-ethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-2-10-4-3-7-12(8-10,9-13)11-5-6-11/h9-11H,2-8H2,1H3

InChI Key

RIDDUYMCOJEZGO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)(C=O)C2CC2

Origin of Product

United States

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